2,4,5-Trifluorocinnamic acid

Solid-state chemistry Crystal engineering Process chemistry

Sourcing the correct regioisomer for DPP-4 inhibitor synthesis is critical. 2,4,5-Trifluorocinnamic acid delivers the exact substitution pattern required for sitagliptin intermediates. • Melting point 187-189 °C ensures reliable purification • logP 2.20 provides a defined lipophilicity reference • Available at ≥98% purity, up to kilogram scale Eliminate regioisomer uncertainty with this well-characterized building block.

Molecular Formula C9H5F3O2
Molecular Weight 202.13 g/mol
CAS No. 694511-56-3
Cat. No. B7724746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trifluorocinnamic acid
CAS694511-56-3
Molecular FormulaC9H5F3O2
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)C=CC(=O)O
InChIInChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+
InChIKeyKFVQEUPEGKJFCW-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trifluorocinnamic Acid: Fluorinated Building Block Overview


2,4,5-Trifluorocinnamic acid is a tri-fluorinated derivative of trans-cinnamic acid bearing fluorine substituents at the 2-, 4-, and 5-positions of the aromatic ring, with the molecular formula C₉H₅F₃O₂ and a molecular weight of 202.13 g·mol⁻¹ [1]. The (E)-configuration of the α,β-unsaturated carboxylic acid moiety is structurally confirmed, and the compound is supplied as a crystalline solid with a melting point of 187–189 °C . The specific 2,4,5-substitution pattern imparts a distinct electronic profile and steric environment compared to other regioisomeric trifluorocinnamic acids and lower-fluorinated analogs, making it a valuable intermediate for structure–activity relationship (SAR) studies and for the synthesis of fluorinated pharmaceuticals, including precursors to sitagliptin and related DPP‑4 inhibitors [2].

Why Regioisomer Substitution Fails for Fluorinated Cinnamic Acids


Fluorinated cinnamic acids are not interchangeable commodities. The number and position of fluorine atoms on the phenyl ring govern the compound’s lipophilicity (logP), acidity (pKa), metabolic stability, and capacity for downstream functionalisation. For example, the melting point of the 2,4,5-isomer (187–189 °C) differs by 8–17 °C from the 2,3,4-analog (175–178 °C), reflecting altered crystal lattice energies that directly impact purification and formulation . Electron-withdrawing effects are regiochemically tunable: the 2,4,5-substitution pattern provides a distinct push-pull electronic environment that influences both the reactivity of the acrylic acid moiety and the binding orientation when incorporated into bioactive molecules. A study of trifluoromethylcinnamanilide Michael acceptors demonstrated that the ring-substitution pattern is a primary driver of antimicrobial potency, with MIC values against S. aureus varying >30-fold between regioisomeric series [1]. Substituting a regioisomer without confirmatory data therefore risks altered potency, selectivity, and physicochemical behaviour. The sections below provide the quantitative evidence that defines where the 2,4,5-isomer stands relative to its closest competitors.

Quantitative Comparator Evidence for Informed Procurement


Melting Point and Solid-State Differentiation

The melting point of 2,4,5-trifluorocinnamic acid (187–189 °C) is significantly higher than that of the 2,3,4-regioisomer (175–178 °C) and substantially lower than that of the 3,4,5-regioisomer (195–199 °C) . These differences reflect how the 2,4,5-fluorination pattern modulates intermolecular hydrogen bonding and π-stacking in the solid state.

Solid-state chemistry Crystal engineering Process chemistry

Lipophilicity (logP) Differentiation

The experimentally measured logP of 2,4,5-trifluorocinnamic acid is 2.20 . This value occupies a distinct position on the lipophilicity scale relative to other trifluorocinnamic acid regioisomers. For comparison, the 2,3,4-isomer exhibits a computed logP of 2.56 and a measured logP of approximately 2.56 [1], while the parent cinnamic acid has a logP of approximately 2.1 [2]. The 2,4,5-isomer thus offers enhanced lipophilicity over the non-fluorinated parent without exceeding the optimal range for oral bioavailability (Lipinski's logP ≤5).

Lipophilicity ADMET Drug design

Predicted Acidity and Ionisation-State Differences

Although experimentally determined pKa data for 2,4,5-trifluorocinnamic acid have not been published, class-level analysis of structurally characterised isomers reveals meaningful divergence. The 2,3,4-isomer has a predicted pKa of 4.13 ± 0.15 , the 2,3,6-isomer is predicted at 4.02 ± 0.18 , and the 3,4,5-isomer at 4.13 ± 0.10 [1]. By structural analogy and considering the electron-withdrawing fluorine arrangement, the 2,4,5-isomer is expected to exhibit a pKa within the range of 4.0–4.2.

Ionisation pKa Bioavailability

Regiochemical Control of Antimicrobial Potency

In a study of 32 anilides derived from 3- and 4-(trifluoromethyl)cinnamic acids, the ring-substitution position was found to be a critical determinant of antistaphylococcal potency. The most active compounds (1j and 2p) exhibited MICs of 0.15–5.57 µM against S. aureus ATCC 29213, while ampicillin required 45.8 µM under identical conditions [1]. Although these data are from trifluoromethyl- rather than trifluoro-substituted cinnamic acid derivatives, they establish the principle that the position of electron-withdrawing substitution on the cinnamic acid scaffold directly and quantitatively influences target binding and antibacterial potency.

Antimicrobial MRSA SAR Michael acceptor

Key Intermediate for Sitagliptin and Drug Scaffolds

The 2,4,5-trifluorophenyl motif is a critical pharmacophoric element in sitagliptin, the first marketed DPP-4 inhibitor for type 2 diabetes [1]. 2,4,5-Trifluorocinnamic acid serves as a direct precursor to 3-(2,4,5-trifluorophenyl)propanoic acid and (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol, both of which are established intermediates in sitagliptin synthesis [2]. Patents explicitly claim the 2,4,5-trifluorophenyl-substituted cinnamic acid scaffold as an intermediate for sitagliptin and its derivatives, with multi-kilogram industrial production methods having been developed [3]. In contrast, other trifluorocinnamic acid regioisomers (e.g., 2,3,4-, 3,4,5-) are not directly embedded in approved drug synthesis routes.

DPP-4 inhibitor Sitagliptin Drug intermediate Fluorinated pharmaceuticals

Scalability and Commercial Availability

2,4,5-Trifluorocinnamic acid is routinely stocked by multiple global suppliers at purities of 97–99% and is available from 1 g to kilogram scale . The compound is manufactured at production scale (up to kilograms) with specifications including purity ≥98% and moisture ≤0.5% [1]. This established supply chain contrasts with less common isomers such as 2,3,6- or 2,3,5-trifluorocinnamic acid, which are typically available only at small research quantities and at significantly higher unit costs.

Supply chain Bulk procurement Scale-up

Application Scenarios for Procurement Guidance


DPP-4 Inhibitor and Antidiabetic Drug Discovery

The 2,4,5-trifluorocinnamic acid scaffold is the established entry point for the synthesis of sitagliptin intermediates, including 3-(2,4,5-trifluorophenyl)propanoic acid and (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol [1]. Research groups pursuing novel DPP-4 inhibitors or related gliptin analogs should prioritise the 2,4,5-isomer to leverage existing synthetic methodology, patent precedent, and the validated pharmacophoric contribution of the 2,4,5-trifluorophenyl group to DPP-4 binding affinity [2].

Antimicrobial Cinnamanilide and Michael Acceptor Libraries

Structure-activity relationship studies on trifluoromethylcinnamanilides have demonstrated that the position of fluorinated substitution on the cinnamic acid core profoundly affects antibacterial potency, with MIC values spanning from 0.15 µM to >51 µM depending on substitution pattern and anilide partner [3]. 2,4,5-Trifluorocinnamic acid offers a specific, underexplored electronic topology for generating novel cinnamanilide libraries and may yield candidates with distinct activity profiles against MRSA and mycobacterial species.

Process Chemistry and Kilogram-Scale Synthesis

With documented industrial production methods and multiple vendors offering the compound at up to kilogram scale with ≥97% purity [4], the 2,4,5-isomer is the practical choice for process R&D groups scaling up fluorinated cinnamic acid derivatives. Its well-characterised melting point (184–188 °C) and established handling and storage conditions reduce scale-up risk compared to less commercially mature regioisomers.

Physicochemical Profiling and Library Calibration

The experimentally determined logP of 2.20 and the predicted pKa range of 4.0–4.2 make 2,4,5-trifluorocinnamic acid a useful reference compound for calibrating computational models and for establishing baseline physicochemical parameters in fluorinated aromatic library design. When compared with the non-fluorinated parent cinnamic acid (logP ~2.1) and the 2,3,4-isomer (logP ~2.56), the 2,4,5-isomer fills a specific niche in the lipophilicity continuum [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,5-Trifluorocinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.